molecular formula C20H28N2O4 B1666193 N,N'-Dibenzylethylenediamine CAS No. 140-28-3

N,N'-Dibenzylethylenediamine

Cat. No. B1666193
CAS RN: 140-28-3
M. Wt: 240.34 g/mol
InChI Key: MTRNNCLQPVCDLF-UHFFFAOYSA-N
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Description

N,N’-Dibenzylethylenediamine, also known as DBED, is a chemical compound with the linear formula C6H5CH2NHCH2CH2NHCH2C6H5 . It is used as an intermediate in the synthesis of certain types of cephalosporin and penicillin .


Molecular Structure Analysis

The molecular structure of N,N’-Dibenzylethylenediamine is characterized by two benzyl groups attached to an ethylenediamine core . The SMILES string representation of the molecule is C(CNCc1ccccc1)NCc2ccccc2 .


Chemical Reactions Analysis

N,N’-Dibenzylethylenediamine is used in the synthesis of various copper coordination compounds . These compounds have been shown to exhibit excellent catalytic activities under optimized conditions .


Physical And Chemical Properties Analysis

N,N’-Dibenzylethylenediamine is a liquid at room temperature. It has a refractive index of 1.565 (lit.), a boiling point of 195 °C/4 mmHg (lit.), and a density of 1.02 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalysis in Chemical Synthesis

N,N'-Dibenzylethylenediamine has been identified as an efficient and versatile bidentate ligand suitable for copper-catalyzed formation of the C-N bond. This property is particularly beneficial in facilitating copper-catalyzed cross-coupling reactions of aryl iodides with amides, yielding products in good to excellent yields (Hosseinzadeh, Golchoubian, & Masoudi, 2008).

Cytotoxic Activity in Cancer Research

Research has demonstrated the cytotoxic activity of derivatives of N,N'-Dibenzylethylenediamine in human cancer cell lines. This compound, particularly its derivatives, exhibit concentration-dependent cytotoxic activity towards various cancer cell lines, hinting at potential applications in cancer therapy (Musa, Badisa, & Latinwo, 2014).

Iron Chelation

N,N'-Dibenzylethylenediamine and its derivatives have been studied for their iron chelating efficacy. These compounds have been compared to other chelating agents in their ability to manage iron overload, particularly in conditions like thalassemia where iron overload can be a significant issue (Pitt et al., 1986).

Synthesis of Pharmaceutical Compounds

N,N'-Dibenzylethylenediamine has been used in the synthesis of pharmaceutical compounds like centperazine, an antifilarial drug. Its role in facilitating economically viable routes for drug synthesis indicates its potential in pharmaceutical manufacturing (Sengupta, Sahu, & Chatterjee, 1993).

Corrosion Inhibition

In the field of material science, derivatives of N,N'-Dibenzylethylenediamine, like Schiff bases, have been evaluated as corrosion inhibitors for metals such as zinc in acidic environments. These compounds show significant effectiveness in protecting metals from corrosion, which is crucial in industrial applications (Agrawal et al., 2004).

Analytical Chemistry Applications

N,N'-Dibenzylethylenediamine serves as an internal standard in chromatographic analysis, particularly in the quantitative enantioselective analysis of compounds like ethambutol, a drug used to treat tuberculosis. This application underscores its role in enhancing the precision of analytical methods (Blessington & Beiraghi, 1991).

Safety And Hazards

N,N’-Dibenzylethylenediamine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

N,N’-Dibenzylethylenediamine has potential applications in the field of organometallic chemistry due to its ability to form a variety of mononuclear, binuclear, and polynuclear metal coordination compounds . These compounds have shown excellent catalytic activities, suggesting potential future directions for research and development .

properties

IUPAC Name

N,N'-dibenzylethane-1,2-diamine
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InChI

InChI=1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2
Source PubChem
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InChI Key

JUHORIMYRDESRB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
Source PubChem
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Molecular Formula

C16H20N2
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Related CAS

122-75-8 (diacetate), 3412-76-8 (di-hydrochloride)
Record name Benzathine
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DSSTOX Substance ID

DTXSID4048359
Record name N,N'-Dibenzylethane-1,2-diamine
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Molecular Weight

240.34 g/mol
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Physical Description

Liquid; mp = 26 deg C; [Merck Index] Colorless liquid; mp = 23-25 deg C; [Alfa Aesar MSDS]
Record name Benzathine
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Product Name

N,N'-Dibenzylethylenediamine

CAS RN

140-28-3
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Record name N,N'-Dibenzylethane-1,2-diamine
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Record name N,N'-dibenzylethylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
798
Citations
LF Larkworthy, KC Patel - Journal of Inorganic and Nuclear Chemistry, 1970 - Elsevier
The following complexes of N,N′-dibenzylethylenediamine (DBEn) of copper(II) have been prepared: CuDBEn 2 Cl 2 ,H 2 O; CuDBEn 2 X 2 (X = Cl, Br, I, and NO 3 ); CuDBEn 2 SO 4 ,…
Number of citations: 31 www.sciencedirect.com
M Kraml, LG Humber, J Dubuc… - Journal of Medicinal …, 1964 - ACS Publications
A number of mevalonic acidanalogs and their N, N'-dibenzylethylenediamine (DBED) salts have been tested for their effect on the incorporation of mevalonate-2-C14 into cholesterol by …
Number of citations: 11 pubs.acs.org
Z Amjad - 1972 - search.proquest.com
University Microfilms Page 1 INFORMATION TO USERS This dissertation was produced from a microfilm copy of the original document. While the most advanced technological means …
Number of citations: 3 search.proquest.com
RL Willer, DW Moore, DJ Vanderah - The Journal of Organic …, 1985 - ACS Publications
The reaction of JV. N'-dibenzylethylenediamine with glyoxal in ethanol has been shownto give 1, 1', 3, 3'-tetrabenzyl-2, 2'-biimidazolidine (5c) and trons-1, 4, 5, 8-tetrabenzyl-l, 4, 5, 8-…
Number of citations: 20 pubs.acs.org
MFC Ladd, DHG Perrins - Journal of Crystal and Molecular Structure, 1977 - Springer
This communication is a preliminary report on the crystal structure of the title compound. Crystallographic data were recorded on a Siemens four-circle diffractometer, using Cu Kc~ X-…
Number of citations: 1 link.springer.com
MFC Ladd, DHG Perrins - Zeitschrift für Kristallographie-Crystalline …, 1981 - degruyter.com
Crystal and molecular structure of bromobis(7V,7V '-dibenzylethylenediamíne)copper(II) bromide Page 1 Zeitschrift für Kristallographie 154, 155-162 (1981) ¿ by Akademische …
Number of citations: 3 www.degruyter.com
K ARAKI, T OHASHI, Y GOMI - Journal of pharmacobio-dynamics, 1982 - jstage.jst.go.jp
Altura and Zwifach1 ‘4’reported that anti—histamines elicited the contractile response of blood vessel and produced increase in sensitivity of small blood vessel of rat, rabbit and guinea …
Number of citations: 2 www.jstage.jst.go.jp
C Liu, W Zhang, G Cai - Crystals, 2020 - mdpi.com
Two copper coordination compounds bearing an N,N’-dibenzylethylenediamine ligand, namely [Cu 3 L(CH 3 COO) 6 ] n (1) and [(CuCl 4 )∙(C 6 H 5 CH 2 NH 2 CH 2 ) 2 ] (2) (L = N,N’-…
Number of citations: 4 www.mdpi.com
K ARAKI, T OHASHI, Y GOMI - Journal of pharmacobio-dynamics, 1983 - jstage.jst.go.jp
Drug-induced supersensitivity of smooth muscle to stimulants was estimated to be caused by presynaptic and/or postsynaptic mechanism. 1 ‘3) It was also reported that tripelennamine, …
Number of citations: 4 www.jstage.jst.go.jp
W Elias, AH Price, HJ Merrion - Antibiotics & Chemotherapy, 1951 - cabdirect.org
N, N'-dibenzylethylenediamine penicillin is the product of a study made at the Wyeth Institute of Applied Biochemistry, Philadelphia, with a view to identifying salts of penicillin which will …
Number of citations: 58 www.cabdirect.org

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